

Spectroscopic Profile of 5-Chloro-2-mercaptobenzoxazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-mercaptobenzoxazole

Cat. No.: B1348873

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-mercaptobenzoxazole**, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for **5-Chloro-2-mercaptobenzoxazole** is C_7H_4ClNOS , and it has a molecular weight of 185.63 g/mol ^[1] The structural and spectral data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of **5-Chloro-2-mercaptobenzoxazole** in DMSO-d₆ reveals characteristic signals for the aromatic protons and the thiol group.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~13.99	Singlet	1H	SH
~7.52	Doublet	1H	Aromatic CH
~7.28-7.31	Multiplet	2H	Aromatic CH

¹³C NMR Data

While specific experimental ¹³C NMR data for **5-Chloro-2-mercaptobenzoxazole** is not readily available in the public domain, data for the parent compound, benzoxazole-2-thione, can provide an estimation of the chemical shifts. The presence of the chloro-substituent at the C5 position is expected to influence the chemical shifts of the aromatic carbons. The C-Cl carbon would be expected to be in the range of 125-140 ppm, and adjacent carbons would also experience shifts. The C=S carbon is typically observed in the downfield region. For benzoxazole-2-thione, the C4/C7 carbons are observed around 110 ppm.[\[2\]](#)

Carbon Atom	Estimated Chemical Shift (δ) ppm
C=S (C2)	~180-185
Aromatic C-Cl (C5)	~125-130
Aromatic CH	~110-140
Aromatic Quaternary	~140-150

Infrared (IR) Spectroscopy

The IR spectrum of **5-Chloro-2-mercaptobenzoxazole** is characterized by absorption bands corresponding to the various functional groups present in the molecule. Data is typically acquired as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[\[1\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Functional Group
3100-3000	Aromatic C-H stretch
~2550-2600	S-H stretch (thiol)
1600-1585	C=C stretch (in-ring aromatic)
1550-1475	N-O asymmetric stretch
1335-1250	C-N stretch (aromatic amine)
1320-1000	C-O stretch
850-550	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), is used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Ion
183.9629	[M-H] ⁻
186.1	[M+H] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

High-resolution ¹H and ¹³C NMR spectra are to be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

Sample Preparation:

- Weigh 5-10 mg of **5-Chloro-2-mercaptobenzoxazole**.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
- Transfer the solution into a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: 300 or 500 MHz
- Solvent: DMSO- d_6
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Temperature: 298 K



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NMR Experimental Workflow

Infrared (IR) Spectroscopy Protocol

FTIR spectra are to be obtained using a Fourier Transform Infrared Spectrometer. The solid sample can be analyzed using the KBr pellet method or an ATR accessory.

KBr Pellet Method:

- Grind a small amount of **5-Chloro-2-mercaptobenzoxazole** with dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

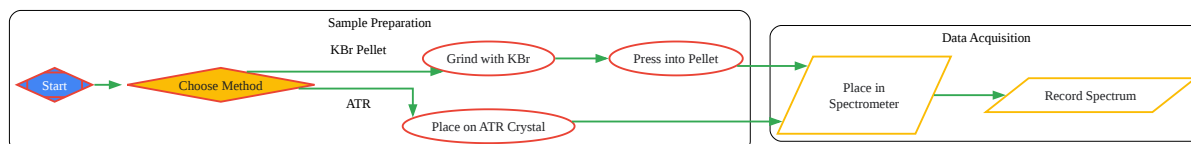
- Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the spectrum.

Instrument Parameters:

- Spectrometer: FTIR Spectrometer
- Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}



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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS) Protocol

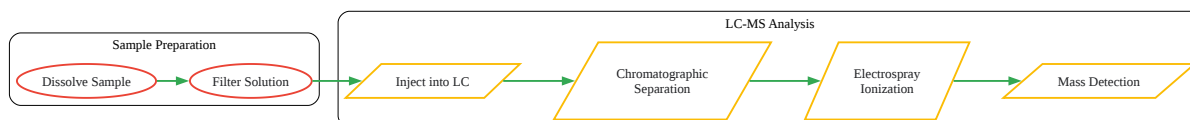
LC-MS analysis is to be performed using a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of **5-Chloro-2-mercaptobenzoxazole** in a suitable solvent (e.g., methanol or acetonitrile).
- Filter the solution through a 0.22 µm syringe filter.

LC-MS Parameters:

- Chromatography: Reverse-phase HPLC
- Column: C18 column
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
- Ionization: Electrospray Ionization (ESI), positive and negative modes.
- Mass Analyzer: Time-of-Flight (TOF) or Quadrupole



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Mass Spectrometry Experimental Workflow

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